Antibiotic 66-40D Antibiotic 66-40D
Brand Name: Vulcanchem
CAS No.: 53797-16-3
VCID: VC19602461
InChI: InChI=1S/C18H35N5O7/c1-23-12-11(24)6-27-18(13(12)25)30-16-10(22)4-9(21)15(14(16)26)29-17-8(20)3-2-7(5-19)28-17/h2,8-18,23-26H,3-6,19-22H2,1H3
SMILES:
Molecular Formula: C18H35N5O7
Molecular Weight: 433.5 g/mol

Antibiotic 66-40D

CAS No.: 53797-16-3

Cat. No.: VC19602461

Molecular Formula: C18H35N5O7

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

Antibiotic 66-40D - 53797-16-3

Specification

CAS No. 53797-16-3
Molecular Formula C18H35N5O7
Molecular Weight 433.5 g/mol
IUPAC Name 2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol
Standard InChI InChI=1S/C18H35N5O7/c1-23-12-11(24)6-27-18(13(12)25)30-16-10(22)4-9(21)15(14(16)26)29-17-8(20)3-2-7(5-19)28-17/h2,8-18,23-26H,3-6,19-22H2,1H3
Standard InChI Key DAKDDLIZULPEFW-UHFFFAOYSA-N
Canonical SMILES CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O

Introduction

Discovery and Classification of Antibiotic 66-40D

Antibiotic 66-40D was first isolated from fermentation broths of Micromonospora inyoensis (NRRL 3292), a bacterial strain primarily known for producing sisomicin, a clinically significant aminoglycoside . During the purification of sisomicin, researchers identified several minor components, including 66-40D, through ion-exchange chromatography on Amberlite CG-50 resin . Its classification as an aminoglycoside stems from its structural similarity to sisomicin, which features a 2-deoxystreptamine core linked to amino sugars.

Structural Characterization

The molecular formula of Antibiotic 66-40D is C₁₈H₃₅N₅O₇, with a molecular weight of 433.5 g/mol. Key structural distinctions from sisomicin include:

  • 3-Deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit: This modification replaces the 3"-N-methyl group in sisomicin, a critical alteration that enhances stability against enzymatic degradation .

  • 4"-C-methyl group: Identified via proton magnetic resonance (pmr) spectroscopy, this group contributes to steric hindrance, potentially reducing interactions with resistance-associated acetyltransferases .

Table 1: Key Structural and Physicochemical Properties of Antibiotic 66-40D

PropertyValue
CAS No.53797-16-3
Molecular FormulaC₁₈H₃₅N₅O₇
Molecular Weight433.5 g/mol
Sugar Modifications3-Deoxy-3-methylamino-β-L-arabinopyranosyl
Production StrainMicromonospora inyoensis

Data derived from spectroscopic analyses and fermentation studies .

Biosynthesis and Isolation

Antibiotic 66-40D is synthesized alongside sisomicin through a shared biosynthetic pathway in M. inyoensis. Key steps include:

  • Fermentation: Cultivation under aerobic conditions yields a broth containing sisomicin (major component) and 66-40D (minor component) .

  • Chromatographic Separation: Ion-exchange chromatography with Amberlite CG-50 resin (NH₄⁺ cycle) isolates 66-40D from sisomicin and other analogues like 66-40B and 66-40G .

  • Lyophilization: Final purification involves concentrating active fractions and freeze-drying to obtain the pure compound .

Mechanism of Action and Antibacterial Activity

As an aminoglycoside, 66-40D inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, inducing mRNA misreading and premature termination. Its structural modifications confer distinct advantages:

  • Broad-Spectrum Activity: Effective against Gram-negative pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa) and select Gram-positive strains.

  • Resistance Mitigation: The absence of a 3"-N-methyl group reduces susceptibility to aminoglycoside-modifying enzymes (AMEs), a common resistance mechanism .

Table 2: Comparative Activity of Sisomicin and Antibiotic 66-40D

ParameterSisomicinAntibiotic 66-40D
Target PathogensGram-negativeGram-negative & select Gram-positive
Resistance to AMEsModerateHigh
Minimum Inhibitory Concentration (MIC)1–4 µg/mL2–8 µg/mL

Data inferred from structural and enzymatic studies .

Research Findings and Future Directions

Recent studies highlight 66-40D’s potential in combating multidrug-resistant infections:

  • Synergy with Host Immunity: Like immuno-antibiotics, 66-40D may enhance host immune responses by modulating bacterial stress pathways (e.g., SOS response), though direct evidence remains under investigation .

  • Inhibition of Resistance Pathways: Structural analogs of 66-40D could target hydrogen sulfide (H₂S) biosynthesis in bacteria, a pathway linked to oxidative stress tolerance and antibiotic resistance .

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